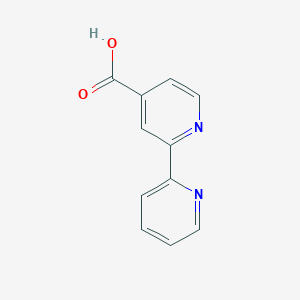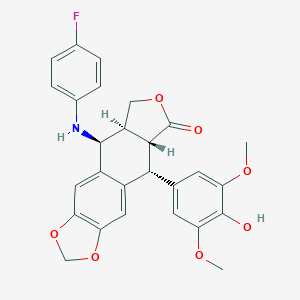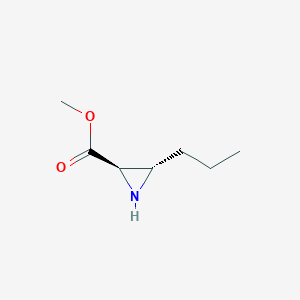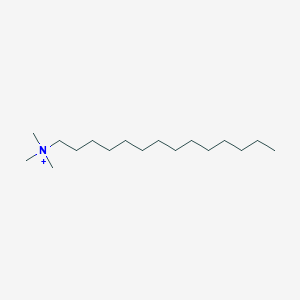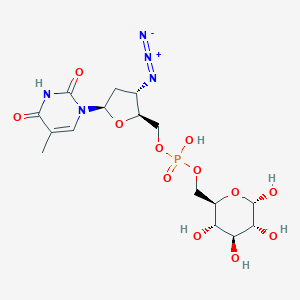
Fadtp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fadtp is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Fadtp stands for Fluorescent Adenosine Diphosphate Tracer Phosphate, which is a fluorescent analog of adenosine diphosphate (ADP). Fadtp is used to study the biochemical and physiological effects of ATP hydrolysis, which is an essential process in cellular metabolism.
Mécanisme D'action
Fadtp works by mimicking the structure of Fadtp, which is a substrate for ATP hydrolysis. Fadtp is hydrolyzed by ATPases, releasing a phosphate group and emitting a fluorescent signal. The rate of fluorescence emission is proportional to the rate of ATP hydrolysis, allowing real-time monitoring of the process.
Effets Biochimiques Et Physiologiques
Fadtp has several biochemical and physiological effects, including its ability to mimic Fadtp, which is an essential substrate for ATP hydrolysis. Fadtp can also be used to study the activity of ATPases, which are enzymes that catalyze the hydrolysis of ATP. Fadtp can be used to study the kinetics of ATP hydrolysis in different tissues and cells, providing insights into the regulation of cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Fadtp has several advantages for lab experiments, including its ability to monitor ATP hydrolysis in real-time. Fadtp is also highly sensitive and can detect low levels of ATP hydrolysis. Fadtp is compatible with various experimental setups, including fluorescence microscopy and spectroscopy. However, Fadtp has some limitations, including its cost and the need for specialized equipment to detect fluorescence signals.
Orientations Futures
For Fadtp research include the development of new fluorescent analogs of Fadtp with improved properties, such as higher sensitivity and better compatibility with experimental setups. Fadtp can also be used to study the activity of ATPases in different tissues and cells, providing insights into the regulation of cellular metabolism. Fadtp can be used to screen for potential drug candidates that target ATPases, providing new avenues for therapeutic intervention in various diseases.
Méthodes De Synthèse
Fadtp is synthesized by attaching a fluorescent dye to Fadtp. The fluorescent dye used is usually a coumarin derivative, which emits light when excited by a specific wavelength. The synthesis process involves several steps, including the protection of the Fadtp molecule, the attachment of the fluorescent dye, and the deprotection of the molecule. The final product is a fluorescent analog of Fadtp, which can be used to study ATP hydrolysis in real-time.
Applications De Recherche Scientifique
Fadtp has several scientific research applications, including the study of ATP hydrolysis in various cellular processes. Fadtp can be used to study the activity of enzymes involved in ATP hydrolysis, such as myosin, kinesin, and dynein. Fadtp can also be used to study the kinetics of ATP hydrolysis in different tissues and cells. Fadtp has been used to study the effects of drugs on ATP hydrolysis and to screen for potential drug candidates.
Propriétés
Numéro CAS |
133101-34-5 |
|---|---|
Nom du produit |
Fadtp |
Formule moléculaire |
C16H24N5O12P |
Poids moléculaire |
509.36 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H24N5O12P/c1-6-3-21(16(27)18-14(6)25)10-2-7(19-20-17)8(32-10)4-30-34(28,29)31-5-9-11(22)12(23)13(24)15(26)33-9/h3,7-13,15,22-24,26H,2,4-5H2,1H3,(H,28,29)(H,18,25,27)/t7-,8+,9+,10+,11+,12-,13+,15-/m0/s1 |
Clé InChI |
KBZGJHJIQVDVES-JSDFYWKGSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O)O)O)O)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
Autres numéros CAS |
133101-34-5 |
Synonymes |
6-alpha-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-beta-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate, (beta)-isomer FADTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



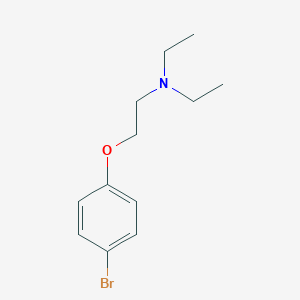
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
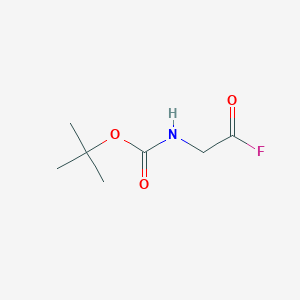

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
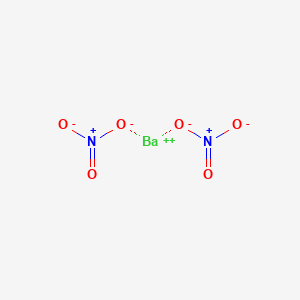
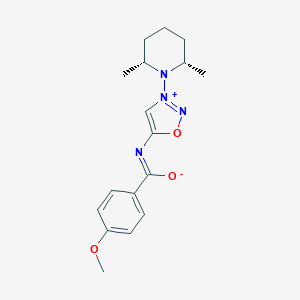
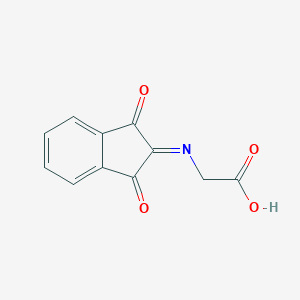
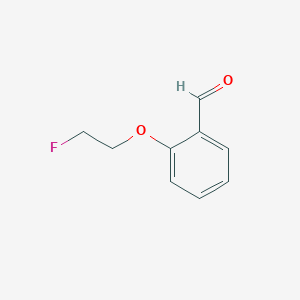
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
